Propanoic acid, 3-(butylthio)-

Overview

Description

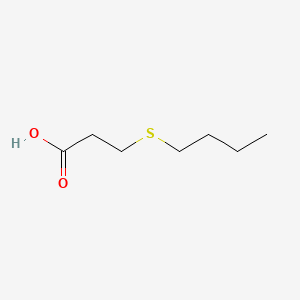

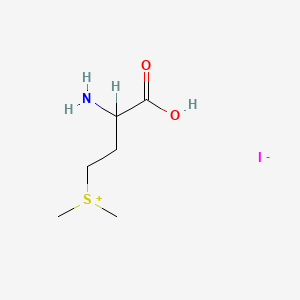

“Propanoic acid, 3-(butylthio)-” is a chemical compound with the molecular formula C7H14O2S. It is also known as butylthiopropionic acid. The molecular weight of this compound is 162.25 g/mol .

Molecular Structure Analysis

The molecular structure of “Propanoic acid, 3-(butylthio)-” consists of a three-carbon structure formed by a carboxyl group (-COOH) attached . The molecular formula is C7H14O2S .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the hydrolysis reactions of anhydride have been frequently used as important model reactions for thermal hazard study . The hydrolysis of propionic anhydride (PA) was taken as a model reaction to study .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like propanoic acid have been studied. Propanoic acid is a member of the carboxylic acid family, which means it has a carboxyl group (-COOH) attached . Its structural formula is CH3CH2COOH .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 3-(butylthio)propanoic acid:

Synthesis of Alkylthio Propionic Acids

This compound is used in the synthesis of various alkylthio propionic acids . The process is performed in ethanol using sodium hydroxide as a base, which generates these acids selectively without an offensive smell and in good yields. This method has been studied for its effects on the formation of the product and side-products .

Production of Biodegradable Plastics

3-(Butylthio)propanoic acid: may be involved in the production of 3-Hydroxypropionic acid (3-HP) , which is a platform chemical with applications including the production of poly(3-hydroxypropionate) (P-3HP), a biodegradable plastic. The microbial synthesis of 3-HP is noted for its green and sustainable properties .

Proteomics Research

This compound is available for purchase as a biochemical for proteomics research , indicating its use in the study of proteins and their functions .

Chemical Analysis and Quality Control

The compound’s structure, properties, and spectra are documented, suggesting its use in chemical analysis and quality control processes .

Polymerization and Grafting Processes

It has been reported in the synthesis of initiators for polymerization and grafting to silica microparticles via flow reactor procedures, indicating its application in engineering polymers .

RAFT Polymerization

The compound may be used in reversible addition-fragmentation chain transfer (RAFT) polymerization to graft low molecular weight nanoparticles (LMNPs), which is a technique used to control the molecular weight and structure of polymers .

Esterification Reactions

It could be involved in esterification reactions with 1,2-propanediol to produce valuable chemicals, which are important classes of chemicals with a variety of applications .

Safety and Hazards

Safety data sheets provide information on the safety and hazards of similar compounds. For instance, propanoic acid can cause skin and eye irritation upon contact, and its inhalation can lead to respiratory discomfort . Adequate ventilation, protective clothing, and safety goggles are among the measures to minimize risks associated with propanoic acid in industrial settings .

properties

IUPAC Name |

3-butylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-2-3-5-10-6-4-7(8)9/h2-6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUHTXRXGNYVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278618 | |

| Record name | Propanoic acid, 3-(butylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanoic acid, 3-(butylthio)- | |

CAS RN |

22002-73-9 | |

| Record name | 3-(Butylthio)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22002-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-(butylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022002739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-(butylthio)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-(butylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1346081.png)